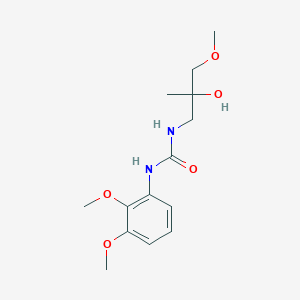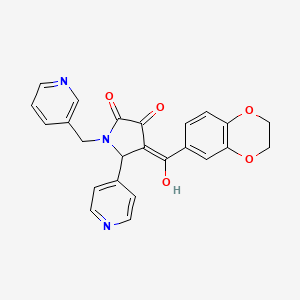
4-hydroxy-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-hydroxy-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” is a complex organic molecule that likely contains a piperidine ring (a common feature in many pharmaceuticals ), a tetrahydropyran ring (a common structural motif in many natural products ), and a carboxamide group (common in many bioactive compounds ).
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The tetrahydropyran ring and the piperidine ring would contribute significantly to the three-dimensional structure of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the tetrahydropyran ring could potentially be opened under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could potentially increase its solubility in water .
Wissenschaftliche Forschungsanwendungen
- Piperidine derivatives have been investigated for their anticancer activity. Researchers synthesized a series of N-(piperidine-4-yl) benzamide compounds and studied their effects against cancer cells. Structure-activity relationship studies revealed that specific substitutions on the piperidine ring (such as halogen, carboxyl, nitro, or methyl groups) influenced cytotoxicity .
- A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds showed promise in overcoming resistance to the clinically used drug Crizotinib .
- Piperidine derivatives serve as valuable tools in chemical biology and medicinal chemistry. They participate in multicomponent reactions, cyclizations, and annulations, leading to diverse molecular scaffolds. Researchers continue to explore their biological activity and pharmacological potential .
Anticancer Properties
Dual Kinase Inhibition
Chemical Biology and Medicinal Chemistry
Wirkmechanismus
Target of Action
Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h (3) receptor .
Biochemical Pathways
It’s known that compounds with a substituted 4-piperidinol core can affect the human h (3) receptor , which plays a role in neurotransmission in the central nervous system.
Result of Action
It’s known that compounds with a substituted 4-piperidinol core can affect the human h (3) receptor , which could potentially influence neurotransmission in the central nervous system.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-N-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-10-1-5-13(6-2-10)11(15)12-9-3-7-16-8-4-9/h9-10,14H,1-8H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBRUVMCOJRCJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2392133.png)
![4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2392136.png)

![(E)-4-benzoyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2392138.png)

![2-chloro-N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2392141.png)


![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2392146.png)
![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2392147.png)



![N-(3-nitrophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2392155.png)